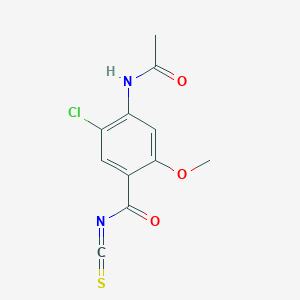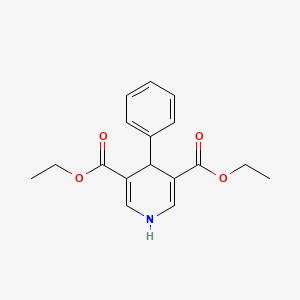methanethione CAS No. 52243-24-0](/img/structure/B14638296.png)
[(Cyclohexylamino)sulfanyl](dimethylamino)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylamino)sulfanylmethanethione is an organosulfur compound that features both amine and thione functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino)sulfanylmethanethione typically involves the reaction of cyclohexylamine with a suitable thiocarbonyl compound. One common method is the reaction of cyclohexylamine with carbon disulfide, followed by the addition of dimethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Cyclohexylamino)sulfanylmethanethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylamino)sulfanylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Cyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (Cyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound’s sulfur and amine groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules. This interaction can inhibit or modify the activity of enzymes, making it useful in medicinal chemistry for developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
Uniqueness
(Cyclohexylamino)sulfanylmethanethione is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or as a probe in biochemical studies.
Propiedades
Número CAS |
52243-24-0 |
|---|---|
Fórmula molecular |
C9H18N2S2 |
Peso molecular |
218.4 g/mol |
Nombre IUPAC |
(cyclohexylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H18N2S2/c1-11(2)9(12)13-10-8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
OYLIRXARNKSBHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SNC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


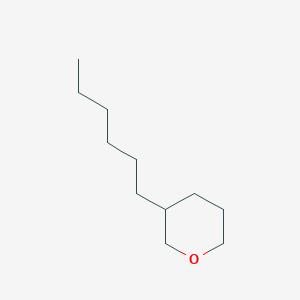
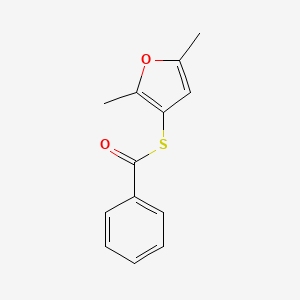
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)

![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)
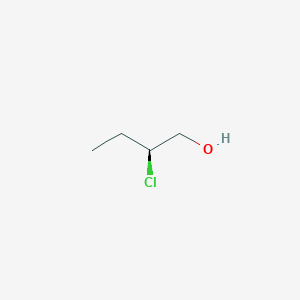

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
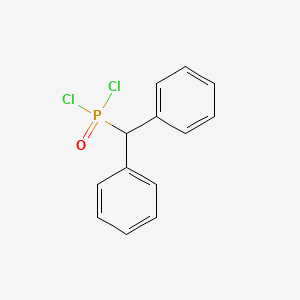
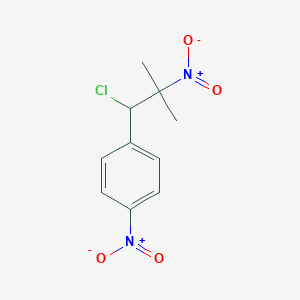
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
